Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate
Description
This compound is a chiral carbamate derivative featuring a tert-butyl-protected amine group and a 1,2,3-triazole ring substituted with an aminomethyl moiety. The tert-butyl carbamate (Boc) group enhances stability during synthetic processes, while the triazole’s nitrogen-rich structure enables hydrogen bonding and coordination chemistry .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O2/c1-8(13-10(17)18-11(2,3)4)6-16-7-9(5-12)14-15-16/h7-8H,5-6,12H2,1-4H3,(H,13,17)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJRKBQUHOAPBN-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=C(N=N1)CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate typically involves multiple steps:
Starting Materials: : The synthesis begins with tert-butyl carbamate and a chiral intermediate, often 2-(triazolyl)propylamine.
Reaction Conditions: : The reaction involves coupling these intermediates under mild to moderate conditions, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the final product.
Purification: : The product is then purified through techniques such as recrystallization or chromatography to achieve a high level of purity.
Industrial Production Methods
For industrial-scale production:
Optimization: : The process is optimized for scalability, yield, and cost-efficiency.
Batch Processing: : Typically, batch processing is employed, involving large reactors and controlled reaction environments to ensure consistent quality.
Quality Control: : Rigorous quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the aminomethyl group, resulting in the formation of a corresponding triazole derivative.
Reduction: : Reduction reactions, such as hydrogenation, can modify the triazole ring, altering the compound's properties.
Substitution: : Nucleophilic substitution reactions can introduce various functional groups, allowing for the creation of derivatives with tailored properties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are typical.
Substitution: : Conditions vary depending on the substituent, but often involve bases like sodium hydride (NaH) or solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: : Typically yields oxidized triazole derivatives.
Reduction: : Produces reduced or hydrogenated triazole rings.
Substitution: : Results in various substituted carbamates or triazoles, depending on the reagents used.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a scaffold for the development of novel pharmaceuticals and agrochemicals.
Biology
Employed in the study of enzyme inhibitors and receptor agonists/antagonists.
Used in probing biochemical pathways involving triazole-containing compounds.
Medicine
Investigated for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Applied in drug delivery systems due to its stability and reactivity.
Industry
Utilized in the synthesis of specialty chemicals and materials.
Explored for its role in polymer chemistry and the development of advanced materials.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.
Receptor Modulation: : It can act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.
Molecular Interactions: : Engages in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, affecting its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate
- Structure: Contains a 4-aminophenyl group and a hydroxyl substituent instead of the triazole-aminomethyl moiety.
- Molecular Formula : C₈H₁₅N₃ (MW: 153.23 g/mol) vs. the target compound’s estimated formula C₁₂H₂₂N₄O₂ (MW: ~266.3 g/mol).
- The hydroxyl group increases hydrophilicity but limits synthetic versatility compared to the aminomethyl-triazole’s reactivity .
tert-Butyl [1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate
- Structure : Features a 1,2,4-triazole isomer and a hydroxyl group.
- Key Differences: The 1,2,4-triazole regioisomer alters electronic properties and hydrogen-bonding capacity. Hydroxyl vs. aminomethyl substitution impacts solubility (logP: ~1.2 vs.
tert-Butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate
- Structure : Replaces the triazole with a thiazole ring.
- Key Differences :
Table 1: Comparative Properties of Similar Compounds
Biological Activity
Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate, often referred to as a triazole derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a triazole ring known for its diverse pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 241.32 g/mol. Its structure comprises a tert-butyl group, a carbamate moiety, and a triazole ring substituted with an aminomethyl group. This configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties, particularly against pathogens like Candida albicans and Aspergillus species. The presence of the aminomethyl group enhances the interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains .
- Anticancer Potential : Preliminary studies suggest that compounds with similar structural features exhibit anticancer activity. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Antiproliferative Effects : In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against multiple cancer cell lines with IC50 values ranging from 10 µM to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For example, it shows promising results as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both bacteria and cancer cells .
- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully establish its safety in vivo .
Case Studies
Several case studies have explored the efficacy of triazole derivatives similar to this compound:
- Case Study 1 : A study on a related triazole compound demonstrated significant inhibition of tumor growth in xenograft models of breast cancer. The treatment led to a reduction in tumor size by over 50% compared to control groups .
- Case Study 2 : Clinical trials involving patients with resistant fungal infections showed that a triazole derivative significantly improved patient outcomes when combined with conventional antifungal therapies, highlighting its potential as an adjunctive treatment .
Data Tables
| Biological Activity | IC50 Values (µM) | Target Pathway |
|---|---|---|
| Anticancer (MCF-7) | 15 | Cell Cycle Arrest |
| Anticancer (A549) | 12 | Apoptosis Induction |
| Antimicrobial (C. albicans) | 8 | Enzymatic Inhibition |
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimizing synthesis involves selecting solvents (e.g., THF or DCM), catalysts (e.g., palladium for cross-coupling), and reaction temperatures. For carbamate derivatives, methods like Boc protection under anhydrous conditions (e.g., using triethylamine as a base) are critical. Evidence from similar compounds shows that stepwise coupling of the triazole moiety and the propan-2-yl group, followed by Boc-protection, achieves yields >80% when monitored via TLC and purified via column chromatography . Reaction time and stoichiometric ratios (e.g., 1:1.2 for amine:carbamate) should be fine-tuned to minimize unreacted intermediates.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in CDCl) confirm structural integrity, with peaks for tert-butyl (~1.4 ppm) and triazole protons (~7.8–8.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] ion).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What are the stability considerations under different experimental conditions?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades in the presence of strong oxidizers or prolonged exposure to moisture. Storage at –20°C in amber vials with desiccants (e.g., silica gel) is recommended. Decomposition products (e.g., CO, NO) form above 150°C, necessitating thermal stability assays via TGA/DSC .
Q. What safety protocols are essential during handling?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact (risk of irritation) and inhalation (respiratory tract irritation). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
- Methodological Answer : The (2S)-configuration requires chiral auxiliaries or asymmetric catalysis. For example, asymmetric Mannich reactions using chiral Brønsted acids (e.g., phosphoric acid derivatives) can induce enantioselectivity (>90% ee). Chiral HPLC (e.g., Chiralpak IA column) or polarimetry validates stereochemical purity .
Q. How to analyze and mitigate byproduct formation during synthesis?
- Methodological Answer : Byproducts like N-Boc deprotected intermediates or triazole regioisomers arise from incomplete coupling or side reactions. LC-MS identifies impurities, while optimizing reaction pH (6.5–7.5) and using scavengers (e.g., polymer-bound isocyanate) minimizes side products. Recrystallization from ethyl acetate/hexane mixtures improves purity .
Q. How does the triazole moiety influence reactivity in cross-coupling reactions?
- Methodological Answer : The 1,2,3-triazole group acts as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura). DFT calculations (e.g., Gaussian 09) predict electron density distribution, guiding ligand selection (e.g., Pd(PPh)). Experimental validation via F NMR (for fluorinated analogs) tracks regioselectivity .
Q. What computational tools predict the compound’s solid-state interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
